molecular formula C14H16FN3O4S B2969519 8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-21-8

8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2969519
CAS No.: 941928-21-8
M. Wt: 341.36
InChI Key: BSXNNTWFFDXBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical research compound based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) scaffold, a structure recognized for its relevance in medicinal chemistry and drug discovery. This scaffold is identified as a novel, selective chemotype for the δ opioid receptor (DOR) . DOR is a prominent target for neurological disorders, including chronic pain and migraine . Unlike other delta agonist chemotypes, such as SNC80, derivatives of this core structure have been shown to be highly selective for DOR over a panel of 167 other GPCRs and are slightly biased toward G-protein signaling, which may be associated with a reduced propensity for adverse effects like seizures observed with other chemotypes . This makes it a valuable tool for investigating biased signaling pathways and developing new therapeutic candidates for neurologic and psychiatric conditions . Beyond neuropharmacology, the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has also been explored in other research areas. It has been developed as a class of efficacious pan-inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases 1-3 (HIF PHD1-3) . Inhibitors of these enzymes can upregulate erythropoietin (EPO) and are investigated as potential treatments for anemia . The 8-((2-Fluorophenyl)sulfonyl) derivative represents a synthetically modified analog of this privileged structure. The incorporation of the sulfonyl group is a common strategy in medicinal chemistry to modulate properties like potency, selectivity, and metabolic stability. This compound is offered exclusively for research purposes to further investigate these and other potential biological applications.

Properties

IUPAC Name

8-(2-fluorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S/c1-17-12(19)14(16-13(17)20)6-8-18(9-7-14)23(21,22)11-5-3-2-4-10(11)15/h2-5H,6-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXNNTWFFDXBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18FN3O4C_{19}H_{18}FN_3O_4 with a molecular weight of approximately 371.4 g/mol. Its structure features a spirocyclic arrangement that may contribute to its unique biological activities.

Research indicates that derivatives of triazaspiro[4.5]decane, including this compound, exhibit cardioprotective properties by inhibiting permeability transition pores (PTP) in mitochondria through a mechanism independent of key residues traditionally involved in ATP synthase activity. This suggests a potential for reduced toxicity compared to other compounds like Oligomycin A, which is known to irreversibly block ATP synthase and induce cell death .

Biological Activity Overview

The biological activities associated with this compound include:

  • Cardioprotective Effects : The compound has shown promise in protecting cardiac cells from damage during ischemic events by preventing mitochondrial dysfunction.
  • Anticancer Properties : Some studies have suggested that similar compounds may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Preliminary data indicate potential neuroprotective effects against neurodegenerative diseases.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of triazaspirodecane derivatives:

  • In Vitro Studies :
    • A study demonstrated that triazaspiro[4.5]decane derivatives did not significantly affect cell viability or intracellular ATP levels even after prolonged exposure, indicating a safer profile compared to traditional inhibitors like Oligomycin A .
  • Molecular Interaction Studies :
    • Investigations into the binding interactions between these compounds and mitochondrial proteins revealed that they might stabilize certain conformations critical for their protective effects .
  • Comparative Analysis :
    • Comparative studies with other sulfonyl-containing compounds have shown that the unique structure of this compound enhances its biological activity through specific interactions with target proteins involved in cellular energy metabolism.

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
CardioprotectiveInhibition of mitochondrial PTP
AnticancerInduction of apoptosisNot explicitly referenced; inferred from related studies
NeuroprotectivePotential modulation of neuroinflammationNot explicitly referenced; inferred from related studies

Comparison with Similar Compounds

The following analysis compares 8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with key analogs, focusing on structural variations, biological activity, and physicochemical properties.

Structural and Functional Group Variations
Compound Name Substituents at Position 8 Position 3 Substituent Key Functional Features
Target Compound 2-Fluorophenylsulfonyl Methyl Sulfonyl group with ortho-fluorine
CWHM-123 5-Chloro-2-hydroxybenzyl Ethyl Hydroxybenzyl group with chloro substituent
TRI-BE Benzyl - Simple benzyl substitution
8-(3-Ethoxypropyl)-6-methyl analog 3-Ethoxypropyl Methyl Ether-linked alkyl chain
Spirohydantoin HIF PHD inhibitors Varied (e.g., acidic groups for hERG mitigation) Methyl/ethyl Acidic moieties for improved PK/PD

Key Observations :

  • Sulfonyl vs.
  • Fluorine Substitution: The ortho-fluorine on the phenylsulfonyl group likely reduces steric hindrance and increases lipophilicity compared to non-fluorinated sulfonamides (e.g., RS102221 in ) .

Key Observations :

  • Antimalarial vs. Anticancer Activity : The 5-chloro-2-hydroxybenzyl substituent in CWHM-123 confers antimalarial potency, while benzyl-substituted TRI-BE shows anticancer effects, suggesting substituent-dependent target engagement .
  • HIF PHD Inhibition : The target compound’s sulfonyl group may mimic the acidic moieties in advanced spirohydantoins, which mitigate hERG toxicity while maintaining PHD inhibitory efficacy .

Key Observations :

  • Synthetic Complexity: The target compound’s 2-fluorophenylsulfonyl group may require careful control of sulfonylation conditions to avoid byproducts, similar to challenges noted in for bromo/chloro-pyridinyl derivatives.
  • Solubility vs. Permeability : While the target compound’s sulfonyl group may enhance solubility compared to lipophilic benzyl analogs (e.g., TRI-BE), excessive hydrophilicity could reduce blood-brain barrier penetration, limiting CNS applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.